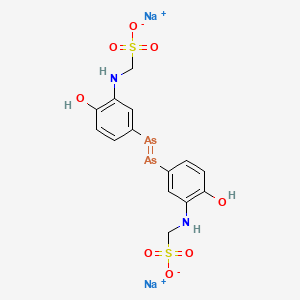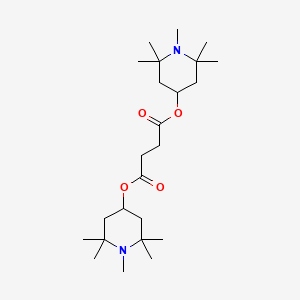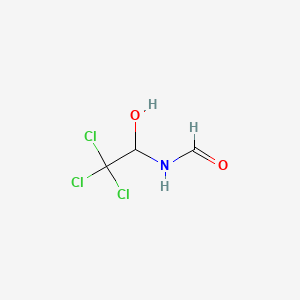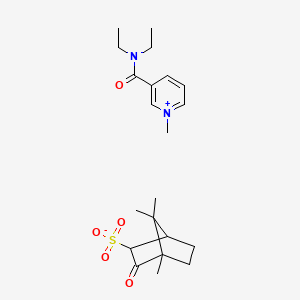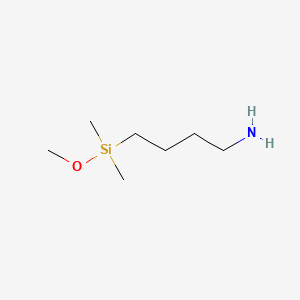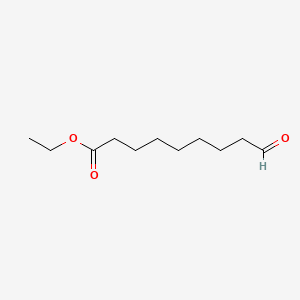
Ethyl 9-oxononanoate
Descripción general
Descripción
Ethyl 9-oxononanoate, also known as nonanoic acid, 9-oxo-, ethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₃. It is a colorless to pale yellow liquid with a fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 9-oxononanoate can be synthesized through the oxidation of ethyl oleate. The process involves the use of ozone as an oxidizing agent. The reaction is carried out in a dry ethanol solution at low temperatures, typically around 0°C. Sodium borohydride is then added to reduce the intermediate products, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 9-oxononanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert it into ethyl 9-hydroxynonanoate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: Ethyl 9-hydroxynonanoate.
Substitution: Various esters and amides depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 9-oxononanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its fruity odor
Mecanismo De Acción
The mechanism of action of ethyl 9-oxononanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s ester group can undergo hydrolysis, releasing nonanoic acid and ethanol. These reactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Methyl 9-oxononanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 8-oxooctanoate: Similar structure but with one less carbon atom in the chain.
Nonanoic acid: The parent acid of this compound
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its fruity odor makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
ethyl 9-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVICDIQCDUVBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187896 | |
| Record name | Ethyl 9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-16-7 | |
| Record name | Ethyl 9-oxononanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 9-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


